3-(Methylsulfonyl)isonicotinic acid
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Overview
Description
3-(Methylsulfonyl)isonicotinic acid is an organic compound that belongs to the class of sulfonyl-substituted isonicotinic acids It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)isonicotinic acid typically involves the sulfonation of isonicotinic acidThe reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isonicotinic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methylsulfonyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 3-(Methylsulfonyl)isonicotinic acid, differing by the absence of the methylsulfonyl group.
Nicotinic acid: An isomer with the carboxyl group at a different position on the pyridine ring.
Picolinic acid: Another isomer with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO4S |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
3-methylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-8-3-2-5(6)7(9)10/h2-4H,1H3,(H,9,10) |
InChI Key |
ARGYBNGKWWCSKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
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